molecular formula C7H12N4OS B2909997 4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1344068-28-5

4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2909997
CAS No.: 1344068-28-5
M. Wt: 200.26
InChI Key: ZPCLTWOBCYGGFV-UHFFFAOYSA-N
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Description

4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C7H12N4OS and a molecular weight of 200.26 g/mol . This molecule is part of the 1,2,4-triazole family, a class of nitrogen-containing heterocycles known for their significant versatility in scientific research . Its structure incorporates multiple functional groups—including an amino group, a triazole ring, and a thiol group—that make it a promising candidate for various investigative applications. While specific biological data for this compound is limited, its core structure suggests considerable research potential. Analogs within the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol family are frequently explored for their diverse biological activities, which can include antimicrobial and anticonvulsant properties . The presence of the thiol group and ring nitrogen atoms allows this molecule to act as a versatile ligand in coordination chemistry. It can form stable complexes with various metal ions, which is a fundamental area of study for developing new materials and catalysts . Furthermore, structurally similar 1,2,4-triazole derivatives have been identified as highly effective corrosion inhibitors for metals in acidic environments . These inhibitors function by adsorbing onto metal surfaces, forming a protective layer that blocks corrosive agents. The adsorption is often facilitated by the lone pairs of electrons on the nitrogen and sulfur atoms, which can form coordinate bonds with the metal surface . Researchers can also utilize this compound as a key synthetic intermediate; for instance, the oxidation of the thiol group can yield sulfonic acid derivatives, while the amino group can be condensed with aldehydes to form Schiff bases for further chemical exploration . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-amino-3-(oxan-4-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS/c8-11-6(9-10-7(11)13)5-1-3-12-4-2-5/h5H,1-4,8H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCLTWOBCYGGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of oxane derivatives with triazole precursors in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or alkylating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-5-(oxan-4-yl)pentanoate: Contains similar structural elements but differs in its functional groups and overall reactivity.

    Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol is a notable compound within the triazole family, characterized by its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following molecular formula:

C9H15N3OS\text{C}_9\text{H}_{15}\text{N}_3\text{OS}

The synthesis typically involves the cyclization of appropriate precursors, often incorporating thiol and amine functionalities. Various synthetic routes have been documented, including reactions involving 2-aminothiophenol and suitable aldehydes or ketones under acidic or basic conditions .

Antimicrobial Properties

Research has indicated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial activity. A study demonstrated that at a concentration of 125 µg/mL, synthesized derivatives showed activity against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 µg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
Derivative AE. coli31.2562.5
Derivative BS. aureus62.5125
Derivative CP. aeruginosa31.2562.5
Derivative DC. albicans62.5125

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells. The most active compounds demonstrated significant inhibition of cell proliferation .

Table 2: Cytotoxicity of Selected Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound XIGR3910
Compound YMDA-MB-23115
Compound ZPanc-120

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The thiol group can form disulfides or interact with reactive oxygen species (ROS), potentially leading to oxidative stress in microbial cells or cancer cells . Additionally, the compound may inhibit specific enzymes involved in cell proliferation pathways.

Case Studies

Several studies have explored the biological potential of triazole derivatives:

  • Antimicrobial Screening : A comprehensive evaluation of various S-substituted derivatives showed promising antimicrobial activity against both bacterial and fungal strains .
  • Cytotoxic Evaluation : In a study focusing on hydrazone derivatives derived from triazole-thiols, compounds were found to be particularly effective against melanoma cells in three-dimensional cultures, indicating their potential for further development as anticancer agents .

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